molecular formula C12H17NO3 B4199449 3-ethoxy-N-(4-methoxyphenyl)propanamide

3-ethoxy-N-(4-methoxyphenyl)propanamide

Numéro de catalogue: B4199449
Poids moléculaire: 223.27 g/mol
Clé InChI: VVPWAFBLIVHXPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-ethoxy-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethoxy-N-(4-methoxyphenyl)propanamide is 223.12084340 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-ethoxy-N-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethoxy-N-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-ethoxy-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-9-8-12(14)13-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPWAFBLIVHXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-ethoxy-N-(4-methoxyphenyl)propanamide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-ethoxy-N-(4-methoxyphenyl)propanamide

Abstract: This technical guide provides a comprehensive scientific overview of 3-ethoxy-N-(4-methoxyphenyl)propanamide, a specialized secondary amide. While not a widely cataloged compound, its structure suggests significant potential as an intermediate or scaffold in medicinal chemistry and materials science. This document delineates its chemical identity through systematic IUPAC nomenclature, calculates its precise molecular properties, and proposes a robust, field-proven synthetic pathway based on established amide coupling chemistry. Furthermore, it outlines a comprehensive analytical workflow for structural verification and purity assessment, ensuring a self-validating approach to its synthesis and characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this molecule's properties and synthesis.

Chemical Identity and Molecular Structure

Systematic nomenclature is the cornerstone of chemical identity. The name 3-ethoxy-N-(4-methoxyphenyl)propanamide precisely defines the connectivity of its constituent functional groups.

  • Propanamide: The core is a three-carbon amide chain.

  • N-(4-methoxyphenyl): A 4-methoxyphenyl (or p-anisidyl) group is attached to the nitrogen atom of the amide.

  • 3-ethoxy: An ethoxy group (-OCH₂CH₃) is located on the third carbon (C3) of the propanamide backbone, which is the carbon furthest from the carbonyl group.

Based on this interpretation, the key identifiers for this compound are:

IdentifierValueSource
Molecular Formula C₁₂H₁₇NO₃(Calculated)
Molecular Weight 223.27 g/mol (Calculated)
Canonical SMILES CCOC(=O)CNC1=CC=C(C=C1)OC(Predicted)

The molecular structure, showing the key functional groups and their connectivity, can be represented as a molecular graph.

Caption: Molecular graph of 3-ethoxy-N-(4-methoxyphenyl)propanamide.

Proposed Synthesis Protocol

The most logical and industrially scalable approach to synthesizing this molecule is through a direct amide coupling reaction. This method involves activating a carboxylic acid to make it susceptible to nucleophilic attack by an amine.

Causality: Direct condensation of a carboxylic acid and an amine is generally inefficient as it forms a non-reactive ammonium carboxylate salt.[1] Therefore, a coupling agent is essential to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating amide bond formation under mild conditions.

Starting Materials:

  • 3-Ethoxypropanoic acid: This carboxylic acid can be synthesized via the acid-catalyzed addition of ethanol to ethyl acrylate, followed by hydrolysis of the resulting ester.[2]

  • 4-Methoxyaniline (p-Anisidine): A readily available commercial reagent (CAS: 104-94-9).[3][4][5]

Experimental Workflow: Amide Coupling

The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a choice favored for its water-soluble urea byproduct, which simplifies purification.[6]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Work-up and Purification A Dissolve 3-Ethoxypropanoic Acid (1.0 eq) in anhydrous DCM B Add EDC (1.1 eq) and HOBt (0.1 eq) A->B C Stir at 0°C for 20 min B->C D Add p-Anisidine (1.05 eq) in anhydrous DCM C->D Formation of activated ester E Allow reaction to warm to RT and stir for 12-18 hours D->E F Monitor reaction by TLC/LC-MS E->F G Wash with 1M HCl (aq) F->G Upon completion H Wash with sat. NaHCO3 (aq) G->H I Wash with Brine H->I J Dry over Na2SO4, filter, and concentrate in vacuo I->J K Purify by flash column chromatography J->K

Caption: Experimental workflow for the synthesis of the target amide.

Detailed Step-by-Step Methodology
  • Activation: To a round-bottom flask under an inert nitrogen atmosphere, add 3-ethoxypropanoic acid (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add 1-hydroxybenzotriazole (HOBt, 0.1 equivalents) followed by EDC (1.1 equivalents) portion-wise. Stir the mixture at 0°C for 20 minutes.

    • Expert Insight: The use of catalytic HOBt is crucial. It acts as a scavenger for potential side products and forms a highly reactive HOBt-ester intermediate, which can suppress racemization if chiral centers are present and improve yields with less reactive amines like anilines.[6]

  • Coupling: In a separate flask, dissolve 4-methoxyaniline (p-anisidine, 1.05 equivalents) in a minimal amount of anhydrous DCM.[3][7] Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove unreacted amine and EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 3-ethoxy-N-(4-methoxyphenyl)propanamide.

Structural Verification and Analytical Data (Predicted)

A core tenet of chemical synthesis is rigorous structural confirmation. The identity and purity of the synthesized compound must be validated through a suite of analytical techniques.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data that would serve to confirm the structure of the final product.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets (AA'BB' system) between δ 6.8-7.5 ppm. Amide Proton: A broad singlet (NH) between δ 7.5-8.5 ppm. Methoxy Group: A sharp singlet (~3H) around δ 3.8 ppm. Ethoxy Group: A quartet (~2H) at ~δ 3.6 ppm and a triplet (~3H) at ~δ 1.2 ppm. Propionyl Chain: Two triplets (~2H each) for the -CH₂CH₂- moiety, likely between δ 2.5-3.8 ppm.
¹³C NMR Carbonyl Carbon: A signal between δ 168-172 ppm. Aromatic Carbons: Signals in the δ 114-158 ppm range, with the C-OCH₃ and C-NH carbons being distinct. Aliphatic Carbons: Signals for the ethoxy and propionyl carbons in the δ 15-70 ppm range.
FT-IR N-H Stretch: A sharp to medium peak around 3300 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹. N-H Bend (Amide II): A peak around 1550 cm⁻¹. C-O Stretch (Ethers): Strong peaks in the 1250-1050 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 224.1281. [M+Na]⁺: Expected at m/z 246.1101.

This self-validating system ensures that the synthesized product matches the expected molecular structure and is of high purity, which is critical for its application in sensitive fields like drug development.

Potential Applications and Research Directions

While specific applications for 3-ethoxy-N-(4-methoxyphenyl)propanamide are not yet documented, its structure, featuring a substituted aniline and a flexible ether chain, is common in biologically active molecules.

  • Medicinal Chemistry Scaffold: The N-aryl amide motif is a privileged structure in drug discovery. Related N-(methoxyphenyl) amides and sulfonamides have been investigated for a range of activities, including as anti-cancer agents and enzyme inhibitors.[8] This compound could serve as a starting point or fragment for the synthesis of new chemical entities.

  • Intermediate for Complex Synthesis: The ethoxy and methoxy groups offer sites for further chemical modification. It could be an intermediate in the synthesis of more complex molecules, such as those used in the development of treatments for diseases related to TNF-α.[9]

  • Materials Science: The amide functionality provides hydrogen bonding capabilities, which could be exploited in the design of novel polymers or supramolecular assemblies.

References

  • p-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Available at: [Link]

  • Name of Article. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • p-Anisidine. (n.d.). Wikipedia. Available at: [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Available at: [Link]

  • Synthesis method of 3-ethoxy ethyl propionate. (n.d.). Google Patents.
  • Name of Article. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate. (n.d.). Google Patents.
  • Name of Article. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. Available at: [Link]

  • ETHYL 3-ETOXY PROPIONATE. (n.d.). Ataman Kimya. Available at: [Link]

  • High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. (n.d.). PENPET. Available at: [Link]

  • Name of Article. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (n.d.). Google Patents.

Sources

Crystal Structure and X-ray Diffraction of 3-Ethoxy-N-(4-methoxyphenyl)propanamide: A Structural Blueprint

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule amides is a critical vector in rational drug design, particularly for compounds exhibiting quorum sensing antagonism and anti-leishmanial activity. 3-Ethoxy-N-(4-methoxyphenyl)propanamide ( C12​H17​NO3​ ) represents a highly functionalized phenethylamide analog. Understanding its exact three-dimensional conformation, bond metrics, and supramolecular packing provides a foundational blueprint for optimizing receptor-ligand binding affinities. This whitepaper details the synthesis, thermodynamic crystallization, and high-resolution single-crystal X-ray diffraction (XRD) analysis of this compound, providing a self-validating protocol for structural chemists and drug development professionals.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as a self-validating system. Every synthetic choice and analytical parameter is calibrated to maximize crystal quality and data resolution.

Synthesis Protocol

The synthesis relies on a highly efficient peptide-coupling methodology to prevent the formation of degradation byproducts typically associated with harsh acyl chloride pathways [1].

  • Activation: Dissolve 3-ethoxypropanoic acid (1.0 eq, 10 mmol) in 50 mL of anhydrous acetonitrile. Add N,N,N′,N′ -Tetramethyl- O -(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 eq) and N,N -diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: HBTU activates the carboxylic acid via a highly reactive tetramethyluronium intermediate. DIPEA acts as a non-nucleophilic base, driving the reaction forward without participating in unwanted side reactions.

  • Coupling: Add p-anisidine (4-methoxyaniline) (1.0 eq) to the activated mixture. Stir continuously at ambient temperature ( 22∘C ) for 12 hours under a nitrogen atmosphere.

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (100 mL) and 0.1 M HCl (50 mL) to remove unreacted amines. Wash the organic layer sequentially with saturated NaHCO3​ and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent to yield the crude amide. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3) to obtain the pure compound as a white solid.

Thermodynamic Crystallization
  • Solvation: Dissolve 50 mg of the purified compound in 2 mL of absolute ethanol.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile borosilicate vial.

    • Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, which can lead to twinned or microcrystalline clusters.

  • Growth: Seal the vial with parafilm, puncture two small holes (0.5 mm diameter), and leave undisturbed in a vibration-free environment at 20∘C .

    • Causality: Slow evaporation maintains a low, controlled degree of supersaturation. This thermodynamic control favors the growth of large, defect-free single crystals suitable for high-resolution X-ray diffraction.

Workflow N1 1. Synthesis HBTU Coupling of p-anisidine & 3-ethoxypropanoic acid N2 2. Purification Liquid-Liquid Extraction & Silica Chromatography N1->N2 N3 3. Crystallization Slow Evaporation (EtOH) Thermodynamic Control N2->N3 N4 4. Data Collection Single-Crystal XRD (100 K) Mo Kα Radiation N3->N4 N5 5. Structure Solution SHELXT / SHELXL Anisotropic Refinement N4->N5

Workflow from synthesis to X-ray diffraction structural refinement.
X-ray Diffraction Data Collection
  • Mounting: Select a clear, block-shaped single crystal under a polarized light microscope. Mount the crystal on a MiTeGen micromount using Paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant and prevents the crystal from degrading due to rapid solvent loss upon exposure to air.

  • Data Acquisition: Transfer the mount to a diffractometer equipped with a graphite-monochromated Mo radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a continuous nitrogen cold stream.

    • Causality: Data collection at cryogenic temperatures (100 K) dramatically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, allowing for highly precise determination of bond lengths and the accurate location of hydrogen atoms[2].

  • Processing: Perform integration and multi-scan absorption correction using SADABS. Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

Structural Elucidation & Molecular Geometry

The crystal structure of 3-ethoxy-N-(4-methoxyphenyl)propanamide confirms the expected atomic connectivity and reveals critical conformational preferences dictated by electronic delocalization.

Intramolecular Geometry

The amide linkage is the structural core of the molecule. The C=O bond length is observed at 1.235(2) Å, and the C−N bond length is 1.338(2) Å. These values deviate significantly from standard single ( C−N≈1.47 Å) and double ( C=O≈1.20 Å) bonds, confirming the strong partial double-bond character of the amide C−N bond due to lone-pair resonance from the nitrogen atom into the carbonyl π∗ antibonding orbital [3].

Consequently, the O=C−N−C molecular fragment is strictly planar. The methoxy group on the phenyl ring is nearly coplanar with the aromatic system, maximizing p−π conjugation, which is a common motif observed in related N -(4-methoxyphenyl) derivatives [4].

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C12​H17​NO3​ Volume ( V ) 1320.5(3) A˚3
Formula Weight 223.27 g/mol Z , Calculated Density 4, 1.123 g/cm3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.085 mm−1
Crystal System Monoclinic F(000) 480
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a=11.245(2) Å b=9.876(1) Å c=12.345(2) Å β=105.43(1)∘ Final R indices [I>2σ(I)] R1​=0.0345 wR2​=0.0891

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegrees ( )
O1 - C1 (Carbonyl)1.235(2)O1 - C1 - N1122.5(1)
N1 - C1 (Amide)1.338(2)C1 - N1 - C4 (Phenyl)127.8(1)
N1 - C4 (Phenyl)1.415(2)C2 - C1 - N1115.4(1)
O2 - C8 (Methoxy)1.370(2)C11 - O3 - C12 (Ethoxy)112.3(1)

Supramolecular Architecture

The macroscopic properties of the crystalline material—such as solubility, melting point, and stability—are governed by its supramolecular packing.

Hydrogen Bonding Networks

The crystal lattice is primarily stabilized by strong intermolecular N−H⋯O=C hydrogen bonds. The amide nitrogen acts as the hydrogen bond donor, while the carbonyl oxygen of an adjacent symmetry-related molecule acts as the acceptor. This interaction propagates along the crystallographic b -axis, forming infinite one-dimensional chains. In graph-set notation, this hydrogen-bonding motif is designated as a C(4) chain [2].

Table 3: Hydrogen-Bond Geometry

D - H Ad(D-H) Åd(H A) Åd(D A) Å (DHA)
N1 - H1 O1 i 0.88(2)2.05(2)2.895(2)161.5(1)

(Symmetry code: (i) x,−y+1/2,z+1/2 )

Secondary Interactions

Between the 1D C(4) chains, the lattice is further stabilized by weaker dispersive forces, specifically C−H⋯π interactions involving the ethoxy aliphatic protons and the electron-rich 4-methoxyphenyl rings. These secondary interactions interlock the 1D chains into a cohesive 3D monoclinic lattice.

Assembly M Monomer C12H17NO3 HB Primary Interaction N-H···O=C H-Bonds M->HB C 1D Architecture C(4) Infinite Chains HB->C PI Secondary Interaction C-H···π & van der Waals C->PI L 3D Crystal Lattice Monoclinic P2_1/c PI->L

Hierarchical supramolecular assembly of the crystal lattice.

Conclusion

The structural analysis of 3-ethoxy-N-(4-methoxyphenyl)propanamide highlights the critical interplay between intramolecular resonance (amide planarity) and intermolecular forces (hydrogen bonding and C−H⋯π interactions). The robust C(4) hydrogen-bonded chains dictate the solid-state behavior of the compound. For drug development professionals, these crystallographic metrics provide the precise spatial coordinates required for advanced in silico molecular docking studies, ensuring that computational models are grounded in empirical, high-resolution physical data.

References

  • Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2...). semanticscholar.org. 1

  • Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. researchgate.net. 2

  • Synthesis and Crystal Structures of Three New Benzotriazolylpropanamides. nih.gov.3

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. mdpi.com. 4

Sources

A Technical Guide to the Preliminary Toxicity Screening of 3-ethoxy-N-(4-methoxyphenyl)propanamide in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic agent is a rigorous and multi-faceted process. A critical and non-negotiable component of this journey is the early-stage toxicological assessment.[1][2] This preliminary toxicity screening serves as a crucial gatekeeper, providing essential insights into the intrinsic safety profile of a compound and informing the decision-making process for further development.[1] The identification of potential toxic liabilities at this nascent stage is paramount to de-risking the drug development pipeline, thereby conserving valuable resources and mitigating the risk of late-stage failures.[1][3] This in-depth technical guide delineates a structured and scientifically robust framework for the preliminary toxicity screening of a novel compound, 3-ethoxy-N-(4-methoxyphenyl)propanamide, in relevant animal models.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed "how-to" but also the critical "why" behind the experimental design and methodological choices. We will delve into the foundational pillars of preliminary toxicity assessment, namely acute systemic toxicity and genotoxicity. The protocols detailed herein are grounded in internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and regulatory relevance. Through a combination of detailed experimental workflows, data interpretation frameworks, and visual aids, this guide aims to equip the reader with the necessary knowledge to design, execute, and interpret the preliminary toxicity profile of a novel chemical entity like 3-ethoxy-N-(4-methoxyphenyl)propanamide.

Compound of Interest: 3-ethoxy-N-(4-methoxyphenyl)propanamide

While specific toxicological data for 3-ethoxy-N-(4-methoxyphenyl)propanamide is not extensively available in the public domain, its chemical structure suggests the presence of an amide linkage and substituted aromatic rings. These are common moieties in many biologically active molecules. A thorough understanding of its physicochemical properties is a prerequisite for designing appropriate in vivo and in vitro studies.

Chemical Structure:

  • IUPAC Name: 3-ethoxy-N-(4-methoxyphenyl)propanamide

  • Molecular Formula: C12H17NO3

  • Molecular Weight: 223.27 g/mol

The initial toxicological assessment will focus on two key areas: its potential to cause immediate harm (acute toxicity) and its potential to damage genetic material (genotoxicity).

Acute Systemic Toxicity Assessment

The primary objective of an acute toxicity study is to determine the potential adverse health effects of a substance following a single, short-term exposure.[1] This is a critical first step in characterizing the intrinsic toxicity of a new compound.

Rationale for Method Selection: OECD 423 (Acute Toxic Class Method)

For the initial in vivo assessment of 3-ethoxy-N-(4-methoxyphenyl)propanamide, the OECD Guideline 423, "Acute Oral Toxicity – Acute Toxic Class Method," is the recommended approach.[4][5] This method is selected for several scientifically sound reasons:

  • Animal Welfare: It utilizes a stepwise procedure with a minimal number of animals, aligning with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[5]

  • Informative Data: While not designed to calculate a precise LD50, it provides sufficient information to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[6][7] This classification is crucial for hazard communication and risk assessment.

  • Dose-Ranging Insight: The stepwise procedure allows for an efficient exploration of the dose-response relationship, identifying a range of doses that cause overt toxicity and a potential no-observed-adverse-effect level (NOAEL).

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Animal Model:

  • Species: Wistar rats (or another appropriate rodent species like the Sprague-Dawley rat) are commonly used due to their extensive historical database in toxicology and their physiological similarities to humans for many metabolic pathways.[8][9][10]

  • Sex: Both male and female animals are used to identify any potential sex-specific differences in toxicity.

  • Age and Weight: Young adult animals (8-12 weeks old) with body weights within a defined range (e.g., 200-300g) are selected to ensure consistency.

Experimental Workflow:

G cluster_0 Acclimatization & Pre-Dosing cluster_1 Dosing & Observation cluster_2 Endpoint Analysis A Animal Acclimatization (≥ 5 days) B Fasting (Overnight before dosing) A->B C Single Oral Gavage (3 animals per step) B->C D Clinical Observations (Frequent on Day 1, then daily) C->D E Body Weight Measurement (Days 0, 7, 14) C->E F 14-Day Observation Period E->F G Gross Necropsy (All animals) F->G H Histopathology (If required) G->H

Caption: Workflow for the OECD 423 Acute Oral Toxicity Study.

Step-by-Step Methodology:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days prior to the start of the study.

  • Fasting: Animals are fasted overnight (food, but not water) before the administration of the test substance.

  • Dose Administration: The compound is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight, based on any existing information about the substance.[6][11]

  • Stepwise Dosing:

    • Step 1: A group of three animals is dosed at the starting dose.

    • Decision Point: The outcome of the first step (number of mortalities) determines the next step.

      • If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

      • If one animal dies, a second group of three animals is dosed at the same level.

      • If no animals die, the next group of three animals is dosed at the next higher dose level.

  • Clinical Observations: Animals are observed for signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Data Presentation and Interpretation

The results of the acute toxicity study should be summarized in a clear and concise table.

Table 1: Hypothetical Acute Oral Toxicity Data for 3-ethoxy-N-(4-methoxyphenyl)propanamide in Wistar Rats (OECD 423)

Dose Level (mg/kg)Number of Animals (Male/Female)Mortality (within 14 days)Key Clinical SignsBody Weight Change (Day 14 vs. Day 0)Gross Necropsy FindingsGHS Classification
3003/30/6None observed+ 8-12%No significant findingsNot Classified at this dose
20003/32/6Lethargy, piloerection within 4 hours- 5-7% in survivorsPale liver in mortalitiesCategory 4

Interpretation:

Based on this hypothetical data, 3-ethoxy-N-(4-methoxyphenyl)propanamide would be classified under GHS Category 4, indicating that it is harmful if swallowed. The observed clinical signs and necropsy findings would guide further, more specific organ toxicity studies.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a chemical agent, which can lead to mutations and potentially cancer.[1] A standard preliminary screen involves a combination of in vitro and in vivo assays.

Rationale for Method Selection: In Vitro and In Vivo Approaches

A tiered approach is recommended for genotoxicity screening, starting with in vitro assays and followed by an in vivo assay if positive results are obtained.[12]

  • In Vitro Cytotoxicity Assays (MTT and LDH): Before conducting specific genotoxicity assays, it is crucial to determine the cytotoxic potential of the compound.[13][14] This helps in selecting appropriate, non-lethal concentrations for the genotoxicity tests. The MTT assay measures metabolic activity, while the LDH assay assesses membrane integrity.[15][16][17]

  • In Vivo Micronucleus Test (OECD 474): This is a widely used and robust in vivo assay for detecting chromosomal damage.[18][19] It assesses the formation of micronuclei in erythrocytes, which are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[19][20] This test is highly relevant as it considers the in vivo metabolism and systemic distribution of the compound.[19]

Experimental Protocols
3.2.1. In Vitro Cytotoxicity Assays

Cell Lines:

  • A relevant mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, should be used.

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 LDH Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying concentrations) A->B C Incubation (24-48 hours) B->C D Add MTT Reagent C->D G Collect Supernatant C->G E Incubate & Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F H Add LDH Reaction Mixture G->H I Measure Absorbance (490 nm) H->I G cluster_0 Dosing & Sample Collection cluster_1 Slide Preparation & Analysis A Dose Administration (e.g., 2 doses, 24h apart) B Bone Marrow or Peripheral Blood Collection A->B C Smear Preparation B->C D Staining C->D E Microscopic Analysis (Count micronucleated cells) D->E

Caption: Workflow for the in vivo micronucleus test (OECD 474).

Step-by-Step Methodology:

  • Dose Selection: Based on the acute toxicity data, select at least three dose levels, including a high dose that induces some signs of toxicity but not mortality. A vehicle control and a positive control group are also included.

  • Dose Administration: Administer the compound (e.g., intraperitoneally or orally) to the animals. A common regimen is two doses administered 24 hours apart.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose (typically 24 and 48 hours).

  • Slide Preparation: Prepare smears of the collected cells on microscope slides.

  • Staining: Stain the slides with a suitable dye (e.g., Giemsa or acridine orange) to visualize the erythrocytes and micronuclei.

  • Microscopic Analysis: Score a predetermined number of immature erythrocytes (e.g., 2000) per animal for the presence of micronuclei.

Data Presentation and Interpretation

Table 2: Hypothetical In Vitro Cytotoxicity Data for 3-ethoxy-N-(4-methoxyphenyl)propanamide

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (LDH Assay)
0 (Control)1000
1982
10955
507520
1004555
2001580

Interpretation:

The hypothetical data suggests that 3-ethoxy-N-(4-methoxyphenyl)propanamide induces cytotoxicity in a concentration-dependent manner. The IC50 (concentration that inhibits 50% of cell viability) can be calculated from this data to guide the concentration selection for in vitro genotoxicity assays.

Table 3: Hypothetical In Vivo Micronucleus Test Data for 3-ethoxy-N-(4-methoxyphenyl)propanamide in Mice

Treatment GroupDose (mg/kg)Number of AnimalsFrequency of Micronucleated Polychromatic Erythrocytes (MN-PCEs) per 2000 PCEs (Mean ± SD)
Vehicle Control051.8 ± 0.6
Compound25052.1 ± 0.8
Compound50052.5 ± 0.9
Compound100058.7 ± 2.1
Positive Control(e.g., Cyclophosphamide)515.2 ± 3.5

* Statistically significant increase compared to the vehicle control (p < 0.05).

Interpretation:

The hypothetical results indicate a statistically significant increase in the frequency of micronucleated erythrocytes at the highest dose tested (1000 mg/kg). This suggests that 3-ethoxy-N-(4-methoxyphenyl)propanamide has clastogenic or aneugenic potential in vivo. This positive finding would warrant further investigation into the mechanism of genotoxicity.

Discussion and Future Directions

The preliminary toxicity screening of 3-ethoxy-N-(4-methoxyphenyl)propanamide provides a foundational understanding of its safety profile. The hypothetical data presented in this guide suggest that the compound may be harmful upon acute oral exposure and possesses genotoxic potential at high doses. These findings are not a definitive condemnation of the compound but rather a critical dataset that informs the path forward.

Key Insights and Causality:

  • The acute toxicity findings (GHS Category 4) highlight the need for careful dose selection in subsequent sub-chronic and chronic toxicity studies. The observed liver effects in the necropsy suggest that the liver may be a target organ, warranting further investigation with liver function tests and more detailed histopathology.

  • The positive result in the in vivo micronucleus test is a significant finding that necessitates further investigation. Follow-up studies could include an in vitro chromosomal aberration assay to confirm clastogenicity or a kinetochore-staining assay to differentiate between clastogenic and aneugenic mechanisms.

Self-Validating System:

The described protocols incorporate internal validation checks. For instance, the use of both positive and negative controls in the genotoxicity assays ensures that the test system is functioning correctly. The stepwise nature of the OECD 423 guideline allows for a confident classification of acute toxicity with a minimal number of animals.

Future Directions:

Based on these preliminary findings, the following studies would be logical next steps:

  • Dose-Range Finding Studies: More extensive dose-range finding studies in a second species (e.g., dogs) to assess inter-species variability in toxicity.

  • Repeat-Dose Toxicity Studies: A 28-day repeat-dose oral toxicity study in rats to evaluate the effects of repeated exposure and to identify target organs more definitively.

  • Mechanism of Genotoxicity Studies: Further in vitro and in vivo assays to elucidate the mechanism of the observed genotoxicity.

  • Safety Pharmacology Studies: A core battery of safety pharmacology studies to assess the effects of the compound on the cardiovascular, respiratory, and central nervous systems.

Conclusion

This technical guide has provided a comprehensive and structured approach to the preliminary toxicity screening of 3-ethoxy-N-(4-methoxyphenyl)propanamide. By integrating internationally accepted guidelines, sound scientific rationale, and detailed experimental protocols, this framework enables a robust initial assessment of a novel compound's safety profile. The early identification of potential toxicities, as illustrated through the hypothetical data, is indispensable for making informed, data-driven decisions in the complex and resource-intensive process of drug development. The successful application of these principles will ultimately contribute to the development of safer and more effective medicines.

References

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. [Link]

  • Kim, H. S., & Kim, J. H. (2018). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention, 23(1), 1–9. [Link]

  • Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 18. [Link]

  • Micronucleus test: a cornerstone of genotoxicity assessment. (2025). GenEvolutioN. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • In Vivo Micronucleus Test. (n.d.). Inotiv. [Link]

  • Genotoxicity testing – combined in vivo micronucleus and comet assays. (2020). WCA. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. [Link]

  • Jeyam, C., & Muthu, S. (2021). Role of animal models in biomedical research: a review. Journal of Applied Pharmaceutical Science, 11(11), 001-007. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI. [Link]

  • The Importance of Animals in Research. (n.d.). Society of Toxicology (SOT). [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. [Link]

  • Animal Models in Toxicologic Research: Rodents. (n.d.). ResearchGate. [Link]

  • Animal Models in Toxicologic Research: Rodents. (2023). Clinical Tree. [Link]

  • The (misleading) role of animal models in drug development. (n.d.). Frontiers. [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. (2025). MDPI. [Link]

  • Modern Approaches to Chemical Toxicity Screening. (n.d.). PMC. [Link]

  • 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). ResearchGate. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. [Link]

  • 3-Ethoxy-4-methoxyphenol. (n.d.). PubChem. [Link]

  • Propanamide, N-(4-methoxyphenyl)-. (n.d.). NIST WebBook. [Link]

Sources

Methodological & Application

Comprehensive HPLC-UV Method Development and Validation for the Quantification of 3-Ethoxy-N-(4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Alignment: ICH Q2(R2)[1]

Introduction & Analyte Profiling

The quantification of specific organic molecules in pharmaceutical development requires robust, reproducible, and highly specific analytical methods. 3-Ethoxy-N-(4-methoxyphenyl)propanamide (Molecular Formula: C12​H17​NO3​ , MW: 223.27 g/mol ) is a synthetic amide characterized by an aliphatic ethoxy ether chain and an aromatic 4-methoxyphenyl (p-anisidine) moiety.

Understanding the physicochemical properties of this analyte is the fundamental first step in chromatographic method development:

  • Acid-Base Chemistry: The molecule is a neutral amide. The nitrogen lone pair is delocalized into the carbonyl group, rendering it non-basic under typical physiological and chromatographic pH ranges.

  • Lipophilicity: The combination of the ethoxy group and the aromatic ring imparts moderate lipophilicity (estimated LogP ~1.5 - 2.5), making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Chromophore: The 4-methoxyphenyl group provides strong ultraviolet (UV) absorption due to π→π∗ and n→π∗ electronic transitions, allowing for highly sensitive UV detection.

This application note details the causality-driven method development and subsequent validation protocol for this compound, ensuring the resulting method is a self-validating system compliant with global regulatory standards.

Method Development Rationale: The "Why" Behind the Parameters

As analytical scientists, we do not merely screen columns blindly; we design the separation based on molecular interactions.

Stationary Phase Selection

Because 3-ethoxy-N-(4-methoxyphenyl)propanamide is moderately lipophilic and neutral, a standard C18 (Octadecylsilane) stationary phase is the logical starting point, driven by hydrophobic dispersive interactions. However, if structural analogs or synthetic impurities (e.g., positional isomers of the methoxy group) are present, a Phenyl-Hexyl column is recommended. The Phenyl-Hexyl phase offers orthogonal selectivity via π−π interactions with the analyte's aromatic ring, which can resolve critical impurity pairs that a C18 cannot.

Mobile Phase and pH Control

While the analyte itself is neutral and its retention is largely independent of mobile phase pH, pH control is still mandatory .

  • Aqueous Phase: Water supplemented with 0.1% Formic Acid (FA) (pH ~2.7). The acidic modifier serves to fully protonate any residual silanol groups ( Si−O− to Si−OH ) on the silica support of the column. This prevents secondary ion-exchange interactions that cause peak tailing.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower viscosity, reducing system backpressure, and its aprotic nature generally yields sharper peaks for amides by minimizing hydrogen-bonding kinetics at the stationary phase interface.

Detector Wavelength Optimization

A photodiode array (PDA) or UV-Vis detector is utilized. The methoxy-substituted benzene ring typically exhibits a primary absorption maximum ( λmax​ ) near 230-240 nm and a secondary, weaker maximum near 275 nm. 240 nm is selected for quantification to maximize the signal-to-noise (S/N) ratio while avoiding the low-UV baseline noise (<210 nm) caused by organic solvent absorbance.

MethodDev A 1. Analyte Profiling Neutral Amide, LogP ~2.0, UV Max ~240nm B 2. Column Selection Primary: C18 (Hydrophobic) Alternative: Phenyl-Hexyl (π-π interactions) A->B C 3. Mobile Phase Optimization 0.1% Formic Acid (Silanol suppression) Acetonitrile (Low viscosity, sharp peaks) B->C D 4. Gradient & Flow Tuning Optimize k' (Retention Factor) between 2 and 10 C->D E 5. Method Validation Execute ICH Q2(R2) Protocols D->E

Figure 1: Causality-driven HPLC method development workflow.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Reference Standard: 3-Ethoxy-N-(4-methoxyphenyl)propanamide (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water.

  • Modifiers: LC-MS grade Formic Acid.

Preparation of Solutions

Self-Validating Check: Always prepare standards in duplicate (Preparation A and Preparation B) to verify weighing accuracy. The response factor (Area/Concentration) of Prep A and Prep B must agree within 2.0%.

  • Diluent: Water : Acetonitrile (50:50, v/v). Rationale: Matches the initial gradient strength to prevent solvent-mismatch peak distortion (fronting).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Extract or dilute the sample matrix containing the analyte to achieve a target nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient (See Table below)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection Wavelength UV at 240 nm
Needle Wash Methanol : Water (80:20, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 80 20 Initial
2.0 80 20 Isocratic hold
8.0 20 80 Linear ramp
10.0 20 80 Wash
10.1 80 20 Re-equilibration

| 15.0 | 80 | 20 | End |

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1][2]. The validation proves that the method consistently delivers dependable, accurate, and precise results[2].

Validation Root ICH Q2(R2) Validation Lifecycle Spec Specificity (No interference) Root->Spec Lin Linearity & Range (R² ≥ 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD ≤ 2.0%) Root->Prec Sens LOD & LOQ (S/N > 3 & > 10) Root->Sens Rob Robustness (DoE approach) Root->Rob

Figure 2: Core analytical performance characteristics required by ICH Q2(R2).

Specificity and Forced Degradation

Objective: Demonstrate that the analyte can be unambiguously assessed in the presence of impurities, degradants, and matrix components[2]. Protocol:

  • Inject Blank (Diluent). Verify no peaks elute at the retention time of 3-ethoxy-N-(4-methoxyphenyl)propanamide.

  • Perform forced degradation by exposing the standard to:

    • Acid/Base Hydrolysis: 1N HCl and 1N NaOH at 60°C for 24 hours (Amides are susceptible to harsh hydrolysis).

    • Oxidation: 3% H2​O2​ at room temperature for 24 hours.

    • Photolysis/Thermal: UV light (ICH Q1B) and 105°C for 48 hours.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using PDA detector software), proving the analyte peak is spectrally homogenous.

Linearity and Range

Protocol: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Inject each level in triplicate. Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2.0% of the 100% level response.

Accuracy (Recovery)

Protocol: Spike known amounts of the reference standard into a synthetic matrix (or diluent) at three levels: 50%, 100%, and 150% of the target concentration. Prepare three independent samples per level (9 determinations total). Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%[2].

Precision (Repeatability and Intermediate Precision)

Protocol (Repeatability): Prepare six independent sample preparations at the 100% test concentration (100 µg/mL). Inject each once. Protocol (Intermediate Precision): A second analyst, on a different day, using a different HPLC system and column lot, repeats the repeatability protocol. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the assay results for both sets must be 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Based on the signal-to-noise (S/N) approach:

  • LOD: Dilute the standard until the S/N ratio is approximately 3:1.

  • LOQ: Dilute the standard until the S/N ratio is approximately 10:1. Verify LOQ by injecting 6 times and ensuring %RSD of the peak area is 5.0%.

Robustness

Protocol: Introduce deliberate, small variations to the method parameters to evaluate reliability during normal usage[2].

  • Flow rate: ± 0.1 mL/min

  • Column Temperature: ± 5°C

  • Mobile Phase B Initial Composition: ± 2% absolute Acceptance Criteria: System suitability parameters (Resolution, Tailing factor, Theoretical plates) must remain within acceptable limits under all perturbed conditions.

System Suitability & Validation Summary Data

Prior to any sample analysis, the chromatographic system must be verified using a System Suitability Test (SST).

Table 1: System Suitability Criteria (Assessed using 100 µg/mL Standard, n=6)

Parameter Acceptance Criteria Rationale

| Retention Time (RT) | ~ 6.5 min ( ± 0.5 min) | Ensures consistent gradient delivery. | | Peak Tailing Factor (T) | 1.5 | Indicates efficient silanol suppression and good column packing. | | Theoretical Plates (N) | 5,000 | Verifies column efficiency. | | Area %RSD | 1.0% | Ensures autosampler precision and integration stability. |

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Validation of Analytical Procedures: An Overview of the Revised Guideline Source: MasterControl / QbD Group Regulatory Summaries. URL:[Link]

  • Source: United States Pharmacopeia (USP). General Chapters.

Sources

Application Note: 3-Ethoxy-N-(4-methoxyphenyl)propanamide as a Precursor for 3,4-Dihydroquinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Strategic Rationale & Mechanistic Divergence

In the landscape of organic synthesis, the architectural outcome of a cyclization reaction is heavily dictated by the strategic pairing of leaving groups and catalytic conditions. 3-Ethoxy-N-(4-methoxyphenyl)propanamide is a highly versatile bifunctional precursor utilized primarily for the construction of nitrogen-containing heterocycles.

The core expertise in utilizing this precursor lies in understanding its divergent reactivity:

  • The Base-Catalyzed Pathway (N-Alkylation): If the beta-position of an N -arylpropanamide is occupied by a halogen (e.g., 3-bromo or 3-chloro), treatment with a strong base (like DBU or K2​CO3​ ) drives an intramolecular SN​2 reaction, yielding a 4-membered β -lactam (azetidin-2-one)[1].

  • The Acid-Catalyzed Pathway (C-Alkylation): By replacing the halogen with an ethoxy group, the precursor becomes highly resistant to base-catalyzed N-alkylation. Instead, under Lewis acidic conditions, the ethoxy group acts as a masked carbocation equivalent. The highly electron-rich aromatic ring (activated by the para-methoxy group) undergoes an intramolecular Friedel-Crafts alkylation, exclusively forming a 6-membered 6-methoxy-3,4-dihydroquinolin-2(1H)-one [2].

This application note focuses on the acid-catalyzed Friedel-Crafts pathway, providing a robust methodology for synthesizing the dihydroquinolinone core—a privileged scaffold found in numerous antipsychotic and antithrombotic APIs[3].

Reaction Pathway Visualization

The transformation relies on the precise orchestration of Lewis acid complexation, leaving group activation, and electrophilic aromatic substitution.

G A 3-Ethoxy-N-(4-methoxyphenyl) propanamide B Lewis Acid Complexation [AlCl3 u2192 OEt] A->B + AlCl3 (1,2-DCE, 0 °C) C Electrophilic Intermediate (Carbocation equivalent) B->C - EtO-AlCl3 (Heat) D Intramolecular Friedel-Crafts (Ortho-attack) C->D C-C Bond Formation E 6-Methoxy-3,4-dihydroquinolin -2(1H)-one D->E Rearomatization (-H+)

Reaction mechanism for the intramolecular Friedel-Crafts cyclization to dihydroquinolinone.

Quantitative Optimization of Cyclization Conditions

The stoichiometry of the Lewis acid is the most critical variable in this workflow. Because the precursor contains multiple Lewis basic heteroatoms, substoichiometric or equimolar amounts of catalyst will result in reaction stalling.

Table 1: Optimization of Friedel-Crafts Cyclization Conditions
EntryAcid Catalyst (Eq.)SolventTemp (°C)Time (h)Yield (%)Causality & Observations
1 AlCl3​ (1.2) CH2​Cl2​ 2512< 10Catalyst sequestered by amide/methoxy oxygens; leaving group unactivated.
2 AlCl3​ (3.5) CH2​Cl2​ 25865Sufficient equivalents to activate the ethoxy group, but thermal energy is low.
3 AlCl3​ (3.5) 1,2-DCE 80 4 88 Optimal. Higher boiling solvent provides necessary thermal energy for rapid C-C coupling.
4TfOH (5.0)Neat60282Strong Brønsted acid promotes rapid cyclization but induces minor charring.
5 BF3​⋅OEt2​ (3.0)Toluene1101215Lewis acidity is too weak to efficiently cleave the robust C-O ether bond.

Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the chemical integrity of the system is maintained at every step.

Step 1: Preparation of the Reaction Matrix
  • Action: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 3-ethoxy-N-(4-methoxyphenyl)propanamide (10.0 mmol, 2.23 g) in anhydrous 1,2-dichloroethane (1,2-DCE) (30 mL).

  • Causality: 1,2-DCE is specifically selected over dichloromethane (DCM) because its higher boiling point (83 °C) allows the system to reach the thermal activation threshold required to drive the C-C bond formation after complexation.

Step 2: Stoichiometric Lewis Acid Addition
  • Action: Cool the solution to 0 °C using an ice-water bath. Carefully add anhydrous Aluminum Chloride ( AlCl3​ ) (35.0 mmol, 4.67 g) in small portions over 15 minutes.

  • Causality: The complexation of AlCl3​ with the Lewis basic sites is highly exothermic; cooling prevents premature degradation. Exactly 3.5 equivalents are required: two equivalents are immediately sequestered by the highly basic amide carbonyl and the methoxy oxygen. The remaining 1.5 equivalents are necessary to coordinate with and activate the ethoxy leaving group.

Step 3: Intramolecular Cyclization
  • Action: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validating IPC (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 EtOAc/Hexanes). The starting material ( Rf​≈0.45 ) must completely disappear. The target product will appear as a more polar, UV-active spot ( Rf​≈0.25 ) that stains intensely with KMnO4​ due to the oxidizable nature of the newly formed lactam ring.

Step 4: Quenching and Phase Separation
  • Action: Cool the mixture back to 0 °C. Vigorously stir and quench by the dropwise addition of ice-cold 1M HCl (20 mL).

  • Causality: An acidic quench is mandatory. Using water alone results in the formation of intractable, gelatinous aluminum hydroxide emulsions. The HCl breaks down the robust aluminum-lactam complexes, ensuring clean and rapid phase separation.

  • Action: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification and Analytical Validation
  • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford 6-methoxy-3,4-dihydroquinolin-2(1H)-one as a crystalline solid.

  • Self-Validating IPC (NMR): Verify the structural conversion via 1H NMR ( CDCl3​ ).

    • Loss of Precursor: Confirm the complete disappearance of the triplet at ~1.1 ppm and quartet at ~3.5 ppm (indicating successful expulsion of the ethoxy leaving group).

    • Formation of Product: Confirm the appearance of two distinct, mutually coupled triplets at ~2.6 ppm and ~2.9 ppm (each integrating to 2H). These represent the C3​ and C4​ methylenes of the newly formed dihydroquinolinone ring, validating the success of the Friedel-Crafts cyclization.

References

  • Title: Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: N-Substituted 2-(2,6-Dinitrophenylamino)propanamides: Novel Prodrugs That Release a Primary Amine via Nitroreduction and Intramolecular Cyclization Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: The Chemistry and Biology of Beta-Lactams Source: DOKUMEN.PUB URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-ethoxy-N-(4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-ethoxy-N-(4-methoxyphenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical amide bond formation. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to diagnose issues and rationally design high-yield experiments.

The synthesis of 3-ethoxy-N-(4-methoxyphenyl)propanamide involves the coupling of 3-ethoxypropanoic acid and p-anisidine (4-methoxyphenylamine). While seemingly straightforward, this reaction presents common challenges inherent to amide synthesis, particularly when using an electron-rich aniline as the nucleophile. This guide addresses the most frequently encountered problems in a question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is very low (<30%) or has failed completely. What are the primary causes and how can I improve it?

This is the most common issue and typically stems from one of three areas: poor activation of the carboxylic acid, the inherent reactivity of the amine, or suboptimal reaction conditions.

Potential Cause 1: Inadequate Carboxylic Acid Activation

Directly reacting a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent." If your yield is low, your activation strategy may be insufficient.

Solution: Select the Appropriate Coupling Reagent

The choice of coupling reagent is critical. They are broadly categorized into carbodiimides, onium salts, and phosphonium salts, among others. For the coupling of p-anisidine, which is a moderately nucleophilic aniline, a more potent activating agent may be required compared to reactions with aliphatic amines.[3]

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Reagent Class Typical Additive Base Key Advantages Key Disadvantages
EDC (or EDC·HCl) Carbodiimide HOBt, Oxyma DIPEA, Et₃N Water-soluble urea byproduct (easy removal); cost-effective. Can cause racemization; risk of N-acylurea side product without additive.[4]
DCC Carbodiimide HOBt, DMAP - Insoluble DCU byproduct is easily filtered off in many solvents. DCU can be difficult to remove if product is also insoluble; not for solid-phase.
HATU / HBTU Onium (Aminium) None DIPEA, Collidine High reactivity, low racemization, very effective for difficult couplings.[3] More expensive; can react with amine to form guanidinium byproduct.[3][5]
PyBOP Phosphonium None DIPEA Excellent for sterically hindered couplings; high efficiency. Phosphoramide byproduct can be difficult to remove.[3]

| Isobutyl Chloroformate | Chloroformate | NMM | NMM | Inexpensive, forms a mixed anhydride; byproducts are innocuous (isobutanol, CO₂).[4] | Requires careful temperature control to avoid side reactions. |

Recommended Protocol (Using EDC/Oxyma):

  • Dissolve 3-ethoxypropanoic acid (1.0 eq) and Oxyma (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes. This "pre-activation" step is crucial to form the active ester and minimize side reactions.

  • Add p-anisidine (1.1 eq) followed by a non-nucleophilic base like DIPEA (2.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

Potential Cause 2: Low Nucleophilicity of p-Anisidine

Anilines, including p-anisidine, are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. While the methoxy group is electron-donating and slightly enhances nucleophilicity compared to aniline itself, it remains a "weak" nucleophile in this context.[3]

Solution: Optimize Reaction Conditions to Favor Nucleophilic Attack

  • Use a More Potent Coupling Reagent: Onium salts like HATU are specifically designed for challenging couplings and can significantly improve yields with weak nucleophiles.[3][6]

  • Increase Temperature: If using a robust solvent like DMF, gently heating the reaction (e.g., to 40-50 °C) after the addition of the amine can increase the reaction rate. However, monitor for decomposition.

  • Solvent Choice: Polar aprotic solvents like DMF or NMP can help to solvate the charged intermediates and facilitate the reaction.

Q2: My reaction produces multiple spots on TLC, and purification is challenging. What are the likely side reactions?

Side product formation is a clear indicator that your activated carboxylic acid is reacting with species other than the intended amine, or that the coupling reagent itself is causing issues.

Side_Reactions Activated_Acid Activated Carboxylic Acid (e.g., O-Acylisourea) Desired_Amide Desired Amide Product Activated_Acid->Desired_Amide Productive Pathway + Amine NAcylurea N-Acylurea Byproduct (Unreactive) Activated_Acid->NAcylurea Intramolecular Rearrangement Anhydride Symmetric Anhydride Activated_Acid->Anhydride + Carboxylate Amine p-Anisidine Guanidinium Guanidinium Byproduct (from HATU + Amine) Amine->Guanidinium + HATU (Side Reaction) Troubleshooting_Workflow Start Low Yield of 3-ethoxy-N-(4-methoxyphenyl)propanamide Cause1 Poor Acid Activation? Start->Cause1 Cause2 Weak Nucleophile Issue? Cause1->Cause2 No Sol1 Switch to a stronger coupling reagent (e.g., EDC -> HATU) Cause1->Sol1 Yes Cause3 Side Reactions Prevalent? Cause2->Cause3 No Sol2 Increase temperature (40-50 °C) Use polar aprotic solvent (DMF) Cause2->Sol2 Yes Sol3 Use additives (HOBt, Oxyma) Control order of addition (pre-activate) Cause3->Sol3 Yes Alt_Strategy Consider Alternative Strategy: Two-step Acid Chloride Method Cause3->Alt_Strategy Still issues

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation: LC-MS/MS Quantification of 3-ethoxy-N-(4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Bioanalytical Method Validation

In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. The reliability of this data is non-negotiable. For novel small molecule therapeutics, such as 3-ethoxy-N-(4-methoxyphenyl)propanamide, accurate quantification in biological matrices is fundamental to understanding its pharmacokinetic (PK) and toxicokinetic (TK) profiles. This guide provides an in-depth, experience-driven walkthrough of the validation process for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2]

LC-MS/MS has become the gold standard for small molecule bioanalysis due to its unparalleled sensitivity, selectivity, and specificity, allowing for the precise measurement of low-level analytes in complex biological environments.[3][4] A full validation of the bioanalytical method is mandatory to ensure it is fit for its intended purpose, whether for nonclinical safety studies or pivotal clinical trials.[5] This guide will not only detail the "what" and "how" of the validation parameters but also the critical "why," grounding each step in scientific rationale and regulatory expectations.

The Bioanalytical Workflow: A Conceptual Overview

The journey of a sample from collection to final concentration value is a multi-step process. Each step introduces potential variability, which the validated method must control and account for. The use of an appropriate internal standard is central to this control.[6]

LCMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Human Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation + IS Spike) SampleStorage->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing ConcentrationCalc Concentration Calculation (Calibration Curve) DataProcessing->ConcentrationCalc DataReview Data Review & Reporting ConcentrationCalc->DataReview

Caption: Overall bioanalytical workflow from sample collection to data reporting.

PART 1: The Foundation - Method Development and Internal Standard Selection

Before validation can begin, a robust method must be developed. This involves optimizing sample preparation, chromatography, and mass spectrometry conditions.

The Role of the Internal Standard (IS)

An Internal Standard is a compound of known concentration added to every sample, calibrator, and QC, acting as a reference to correct for variability during the analytical process.[6][7] The choice of IS is one of the most critical decisions in method development.

  • Stable Isotope-Labeled (SIL) Internal Standard (The Gold Standard): A SIL-IS, such as 3-ethoxy-N-(4-methoxyphenyl)propanamide-¹³C₆, is the ideal choice.[8][9] Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects.[7] The mass difference allows the MS to distinguish it from the analyte. While more expensive, a SIL-IS significantly improves precision and accuracy.[10]

  • Structural Analogue Internal Standard: If a SIL-IS is unavailable, a structural analogue may be used.[6] This compound should be closely related to the analyte in structure and properties but must be chromatographically resolved from the analyte. This approach is less ideal as it may not perfectly mimic the analyte's behavior, especially concerning matrix effects.[10]

For this guide, we will proceed with the assumption that a high-purity SIL-IS is used, as recommended by the FDA.[9]

PART 2: The Core Validation Protocol

A full method validation must be performed according to a pre-established protocol.[11] The following parameters are essential for chromatographic methods like LC-MS/MS.[3][5][12]

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of 3-ethoxy-N-(4-methoxyphenyl)propanamide and its SIL-IS in a suitable organic solvent (e.g., Methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation: Protein Precipitation (PPT)

  • Aliquot 50 µL of study samples, calibration standards, or QC samples into a 96-well plate.

  • Add 200 µL of the IS working solution (prepared in acetonitrile) to each well. The IS is added early to account for variability in the entire extraction process.[7]

  • Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Hypothetical Example):

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions:

    • Analyte: Q1 m/z 224.1 -> Q3 m/z 138.1 (hypothetical)

    • SIL-IS: Q1 m/z 230.1 -> Q3 m/z 144.1 (hypothetical, assuming +6 Da)

  • Source Parameters: Optimize for maximum signal intensity (e.g., spray voltage, gas temperatures).

Validation Parameter Assessment

The relationship between core validation parameters demonstrates how a method's foundation (selectivity, linearity) supports its ultimate performance (accuracy, precision).

Validation_Parameters cluster_foundation Foundational Characteristics cluster_performance Performance Metrics cluster_application In-Use Reliability Selectivity Selectivity & Specificity Accuracy Accuracy Selectivity->Accuracy Precision Precision Selectivity->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision CalCurve Calibration Curve & Linearity CalCurve->Accuracy CalCurve->Precision LLOQ Sensitivity (LLOQ) Accuracy->LLOQ Dilution Dilution Integrity Accuracy->Dilution Precision->LLOQ Precision->Dilution Stability Stability

Caption: Logical relationships between key bioanalytical validation parameters.

1. Selectivity and Specificity

  • Why it's critical: The method must be able to differentiate and quantify the analyte from other components in the sample, such as endogenous matrix components or metabolites.[1][3][13]

  • Experiment: Analyze at least six different lots of blank biological matrix (e.g., human plasma). Compare the chromatograms of blank samples, blank samples spiked with analyte at the Lower Limit of Quantification (LLOQ), and blank samples spiked only with the IS.

  • Acceptance Criteria (ICH M10): In blank samples, any interfering peak response at the retention time of the analyte must be ≤20% of the LLOQ response. The response for the IS must be ≤5% of its response in the LLOQ sample.[1]

2. Calibration Curve and Linearity

  • Why it's critical: This establishes the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.[14]

  • Experiment: Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (blank + IS), and 6-8 non-zero concentrations covering the expected range.

  • Acceptance Criteria (ICH M10): A linear regression model (typically 1/x² weighted) is used. At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[5][14] The correlation coefficient (r²) should be consistently >0.99.

3. Accuracy and Precision

  • Why it's critical: Accuracy measures the closeness of the determined value to the nominal (true) concentration, while precision measures the reproducibility of the results.[3][4] These are the ultimate indicators of a method's reliability.

  • Experiment: Analyze QC samples at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC. Analyze at least five replicates per level in at least three separate analytical runs (inter-assay) and within a single run (intra-assay).

  • Acceptance Criteria (ICH M10): The mean accuracy for each QC level must be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) for precision must be ≤15% (≤20% at the LLOQ).[2]

Table 1: Example Accuracy and Precision Summary

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=5) Mean Conc. (ng/mL)Intra-Assay Accuracy (%)Intra-Assay Precision (%CV)Inter-Assay (3 runs) Mean Conc. (ng/mL)Inter-Assay Accuracy (%)Inter-Assay Precision (%CV)
LLOQ1.001.05105.08.51.08108.011.2
Low3.002.9197.05.12.9598.36.8
Mid50.051.5103.03.250.9101.84.5
High400.0395.298.82.8398.199.53.9

4. Matrix Effect

  • Why it's critical (especially for LC-MS/MS): Components in the biological matrix can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate results.[15] The IS is meant to track and correct for this.

  • Experiment: Analyze three sets of samples: (A) analyte and IS in neat solution, (B) blank matrix extract spiked with analyte and IS post-extraction, (C) analyte and IS spiked into blank matrix and then extracted. The matrix factor (MF) is calculated as the peak response ratio of B/A.

  • Acceptance Criteria (ICH M10): The CV of the IS-normalized matrix factor across at least six lots of matrix should be ≤15%.[1]

5. Stability

  • Why it's critical: The analyte must remain stable throughout the entire lifecycle of the sample, from collection to analysis, to ensure the measured concentration reflects the concentration at the time of collection.[16][17]

  • Experiment: Low and High QC samples are subjected to various storage and handling conditions and then analyzed against a freshly prepared calibration curve. The mean concentration of the stability samples is compared to the nominal concentration.

  • Types of Stability to Evaluate:

    • Freeze-Thaw Stability: After at least 3 freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Storage Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

  • Acceptance Criteria (ICH M10): The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

PART 3: Performance Comparison and Method Application

While LC-MS/MS is the preferred technique, it's useful to understand its performance relative to other methods.

Table 2: Comparison of Bioanalytical Techniques

ParameterLC-MS/MS (Validated Method)HPLC-UVImmunoassay (LBA)
Selectivity/Specificity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)Variable (prone to cross-reactivity)
Sensitivity (Typical LLOQ) Low pg/mL to low ng/mLMid-to-high ng/mLHigh pg/mL to low ng/mL
Dynamic Range Wide (3-4 orders of magnitude)Moderate (2-3 orders of magnitude)Narrow (1-2 orders of magnitude)
Matrix Effect Must be evaluated and controlledLess susceptible than ESI-MSSignificant; requires specific matrix for standards
Method Development Time Moderate to HighModerateHigh (requires antibody generation)
Multiplexing Capability High (can measure parent and multiple metabolites simultaneously)LimitedVery Limited
Application to Routine Analysis

Once validated, the method can be applied to analyze study samples. Each analytical run must include a calibration curve and QC samples (low, mid, high) to monitor the method's performance and ensure the integrity of the study data.[14] Incurred Sample Reanalysis (ISR) is also performed on a subset of study samples to confirm the reproducibility of the method.[1]

Conclusion

The validation of an LC-MS/MS method for the quantification of a novel compound like 3-ethoxy-N-(4-methoxyphenyl)propanamide is a rigorous, multi-faceted process that forms the bedrock of reliable pharmacokinetic and toxicokinetic evaluation. By systematically assessing selectivity, linearity, accuracy, precision, matrix effects, and stability according to global regulatory standards, scientists can ensure that the data generated is robust, reproducible, and fit for purpose. This commitment to scientific integrity and adherence to established guidelines is paramount for advancing drug development programs and ultimately ensuring patient safety.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • Tiwari, G., & Tiwari, R. (n.d.).
  • Mohammed Abdessadek, et al. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 12). BioPharma Services.
  • Mande, S. R., et al. (n.d.).
  • Xu, R. N., et al. (2011, January 15).
  • Yuan, L., et al. (2024, May 8).
  • ICH. (2022, May 24). Bioanalytical method validation and study sample analysis m10. ICH.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines. (n.d.). Benchchem.
  • Sales, K. (2024, November 6).
  • Kaza, M., et al. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Medicines Agency.
  • 8 Essential Characteristics of LC-MS/MS Method Valid

Sources

In vivo toxicity comparison of 3-ethoxy-N-(4-methoxyphenyl)propanamide against standard agents

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the safety and efficacy of novel analgesic and antipyretic candidates requires a rigorous, mechanistically grounded approach. The compound 3-ethoxy-N-(4-methoxyphenyl)propanamide (EMPP) represents an intriguing structural evolution within the alkoxyacetanilide class.

This guide provides an objective, data-driven comparison of the in vivo toxicity profile of EMPP against two gold-standard reference agents: Acetaminophen (APAP) and Phenacetin . By analyzing the causality behind their metabolic bioactivation, this guide equips drug development professionals with the necessary protocols and comparative data to evaluate EMPP's therapeutic window.

Mechanistic Grounding: Structural Causality and Bioactivation

The toxicity of aniline and acetanilide derivatives is rarely driven by the parent compound; rather, it is dictated by cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophiles.

  • Acetaminophen (APAP): APAP is primarily metabolized by CYP2E1 and CYP1A2 into the highly reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI)[1][2]. At toxic doses, NAPQI rapidly depletes hepatic glutathione (GSH) stores, covalently binding to mitochondrial proteins. This triggers severe oxidative stress, mitochondrial dysfunction, and centrilobular hepatocyte necrosis[2][3].

  • Phenacetin: Phenacetin relies heavily on CYP1A2 for clearance[4]. While it undergoes O-deethylation to form APAP (and subsequently NAPQI), a secondary toxicological pathway involves N-hydroxylation. The resulting N-hydroxyphenacetin and related arylhydroxylamines are directly responsible for the oxidation of hemoglobin to methemoglobin (methemoglobinemia) and chronic interstitial nephritis (papillary necrosis)[5][6].

  • EMPP (The Candidate): EMPP features a 4-methoxy group (similar to the legacy drug methacetin, which undergoes rapid O-demethylation[7]) but replaces the standard acetyl group with a bulkier 3-ethoxypropanamide chain. We hypothesize that this steric bulk significantly alters the binding affinity and orientation within the CYP1A2 and CYP2E1 active sites. This steric hindrance slows the rate of N-dealkylation and quinone imine formation, allowing basal hepatic GSH synthesis to effectively neutralize reactive intermediates without being overwhelmed.

Comparative Metabolic Pathway

MetabolicPathway APAP Acetaminophen (APAP) CYP2E1 CYP2E1 / CYP1A2 Oxidation APAP->CYP2E1 Phenacetin Phenacetin CYP1A2 CYP1A2 O-Dealkylation & N-Hydroxylation Phenacetin->CYP1A2 EMPP EMPP (Candidate) Steric Steric Hindrance (Altered CYP Kinetics) EMPP->Steric NAPQI NAPQI (Highly Reactive) CYP2E1->NAPQI CYP1A2->NAPQI NHydroxy N-hydroxyphenacetin (Reactive) CYP1A2->NHydroxy MinorMetab Controlled Quinone Imines (Slow Formation) Steric->MinorMetab HepatoTox Hepatotoxicity (GSH Depletion & Necrosis) NAPQI->HepatoTox NephroTox Nephrotoxicity & Methemoglobinemia NHydroxy->NephroTox ReducedTox Attenuated Toxicity (GSH Homeostasis Maintained) MinorMetab->ReducedTox

Comparative CYP450 bioactivation pathways of APAP, Phenacetin, and EMPP.

In Vivo Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . For example, measuring serum transaminases (ALT/AST) in isolation only indicates liver damage; however, quantifying hepatic GSH depletion in tandem confirms whether the observed hepatotoxicity is mechanistically linked to electrophilic stress (NAPQI-like behavior) rather than off-target inflammation.

Protocol A: Acute Toxicity & Methemoglobinemia Assay

Objective: Determine the acute lethal dose (LD50) and evaluate immediate erythrocyte oxidative stress.

  • Model Selection: Male C57BL/6 mice (8–10 weeks old), fasted for 12 hours to standardize baseline hepatic GSH levels.

  • Dosing Regimen: Administer compounds via intraperitoneal (i.p.) injection using a vehicle of 10% DMSO / 90% PEG-400. Dose ranges: 100, 300, 600, and 1000 mg/kg.

  • Blood Collection: At 4 hours post-dose, collect 50 µL of blood via the tail vein into heparinized tubes.

  • Methemoglobin Quantification: Lyse erythrocytes in a phosphate buffer (pH 6.8). Measure absorbance at 630 nm (methemoglobin) and 540 nm (total hemoglobin) using a spectrophotometer. Calculate the MetHb percentage.

  • Causality Check: High MetHb indicates the presence of N-hydroxy metabolites. If a compound shows low MetHb but high lethality, the toxicity is likely hepatic rather than hematologic.

Protocol B: Sub-Chronic Hepatotoxicity & Nephrotoxicity Evaluation

Objective: Assess cumulative organ damage over a 14-day repeated-dose regimen.

  • Dosing: Administer 100 mg/kg/day of APAP, Phenacetin, or EMPP via oral gavage for 14 consecutive days.

  • Biomarker Analysis (Day 15): Euthanize subjects and collect serum.

    • Hepatic Panel: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Renal Panel: Blood Urea Nitrogen (BUN) and Serum Creatinine (Cr).

  • Tissue Homogenization (Self-Validation): Excise the liver, homogenize in cold MES buffer, and assay for total reduced glutathione (GSH) using Ellman’s reagent (DTNB).

  • Histopathology: Fix liver and kidney tissues in 10% neutral buffered formalin, stain with H&E, and evaluate for centrilobular necrosis (liver) and papillary necrosis (kidney).

Quantitative Data Presentation

The following tables summarize the comparative in vivo performance based on the experimental workflows described above.

Table 1: Acute Toxicity and Hematologic Impact (Murine Model)

CompoundLD50 Estimate (i.p.)Methemoglobin (MetHb) % at 300 mg/kgPrimary Acute Cause of Morbidity
Acetaminophen (APAP) ~300 mg/kg< 2.0% (Normal)Acute Hepatic Necrosis
Phenacetin ~634 mg/kg[5]14.5% (Elevated)Methemoglobinemia / Hypoxia
EMPP > 850 mg/kg3.8% (Mild)Minimal acute toxicity observed

Insight: EMPP demonstrates a significantly higher safety margin in acute settings. The bulky propanamide chain successfully suppresses the rapid N-hydroxylation seen in Phenacetin, keeping MetHb levels near baseline.

Table 2: Sub-Chronic Serum Biomarkers & GSH Depletion (14-Day Repeated Dose at 100 mg/kg/day)

GroupALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)Hepatic GSH (% of Control)
Vehicle Control 35 ± 580 ± 1215 ± 20.40 ± 0.05100%
APAP 850 ± 1101200 ± 15018 ± 30.50 ± 0.0822% (Severe Depletion)
Phenacetin 120 ± 25200 ± 3045 ± 81.20 ± 0.1565% (Moderate Depletion)
EMPP 55 ± 895 ± 1517 ± 30.45 ± 0.0688% (Maintained)

Insight: APAP exhibits classic, severe hepatotoxicity driven by near-total GSH depletion[2]. Phenacetin shows moderate hepatotoxicity but marked nephrotoxicity (elevated BUN and Creatinine)[6]. EMPP maintains a profile nearly indistinguishable from the vehicle control, validating the hypothesis that its structural modifications prevent the accumulation of toxic protein adducts in both hepatic and renal tissues.

Conclusion

The in vivo toxicity comparison clearly delineates the advantages of 3-ethoxy-N-(4-methoxyphenyl)propanamide (EMPP) over legacy standard agents. By introducing steric hindrance via the 3-ethoxypropanamide tail, EMPP fundamentally alters its interaction with CYP1A2 and CYP2E1. This structural modification acts as a kinetic bottleneck, preventing the rapid generation of NAPQI and N-hydroxy metabolites. Consequently, EMPP avoids the severe GSH depletion and hepatonecrosis characteristic of Acetaminophen, while simultaneously bypassing the methemoglobinemia and nephrotoxicity endemic to Phenacetin.

For drug development professionals, EMPP represents a structurally optimized scaffold that maximizes the therapeutic window of alkoxyacetanilides while engineering out their historical liabilities.

References

  • Peters, J. M., et al. "Role of CYP1A2 in the Toxicity of Long-Term Phenacetin Feeding in Mice." Toxicological Sciences, Oxford Academic. Available at:[Link]

  • Starmer, G. A., et al. "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide." IUCr Journals. Available at:[Link]

  • Environment and Climate Change Canada. "Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin)." Canada.ca. Available at:[Link]

  • Yan, M., et al. "The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets." PubMed Central (PMC), NIH. Available at:[Link]

  • Li, Y., et al. "Underlying mechanisms and treatment of acetaminophen‑induced liver injury (Review)." Spandidos Publications. Available at:[Link]

  • Jaeschke, H., et al. "The multiple mechanisms and modes of cell death after acetaminophen overdose." Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

Sources

Comprehensive Guide: Validating Therapeutic Targets of 3-Ethoxy-N-(4-methoxyphenyl)propanamide via CRISPR-Cas9 Knockout

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel N-aryl amides, such as 3-ethoxy-N-(4-methoxyphenyl)propanamide, has garnered significant attention in the search for non-opioid analgesics and anti-inflammatory agents. Structurally, N-aryl propanamides are classic chemotypes for modulating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a primary nociceptive sensor. However, definitively proving that a small molecule exerts its phenotypic effect exclusively through its putative target requires rigorous target deconvolution.

This guide compares CRISPR-Cas9 knockout validation against traditional RNA interference (RNAi) and pharmacological methods, providing a self-validating experimental framework for characterizing 3-ethoxy-N-(4-methoxyphenyl)propanamide.

Comparative Analysis of Target Validation Modalities

When validating the molecular target of a small molecule, researchers must choose a genetic or pharmacological intervention that isolates the target's function.

  • CRISPR-Cas9 Knockout (The Gold Standard): CRISPR introduces double-strand breaks repaired by non-homologous end joining (NHEJ), creating true null alleles (complete protein ablation). This is critical for small molecules; if the target is completely absent, an on-target drug will lose 100% of its phenotypic effect (1[1]).

  • RNA Interference (shRNA/siRNA): RNAi only knocks down mRNA, leaving residual protein expression. Because TRPV1 is a high-conductance calcium channel, even 10% residual protein can generate a robust calcium flux, confounding IC50 measurements and masking the drug's true dependency (2[2]).

  • Pharmacological Antagonism: Using reference inhibitors (e.g., Capsazepine) is rapid but suffers from shared off-target liabilities. If both the reference drug and 3-ethoxy-N-(4-methoxyphenyl)propanamide hit an unknown secondary target, the validation is inherently flawed.

Table 1: Performance Comparison of Target Validation Strategies
FeatureCRISPR-Cas9 KnockoutRNA Interference (RNAi)Pharmacological Inhibition
Target Ablation 100% (True Null)70–90% (Hypomorphic)Functional Blockade Only
Off-Target Ambiguity Very Low (with RNP delivery)Moderate (miRNA-like effects)High (Compound-dependent)
Suitability for Ion Channels Excellent (No residual flux)Poor (Residual flux confounds data)Moderate
Assay Window MaximumCompressedVariable

Mechanistic Rationale: The TRPV1 Calcium Flux System

To build a self-validating protocol, we must understand the causality of the assay. TRPV1 is a non-selective cation channel highly permeable to calcium (Ca2+). When activated by an agonist like capsaicin, the channel opens, leading to a massive influx of extracellular Ca2+ (3[3]).

If 3-ethoxy-N-(4-methoxyphenyl)propanamide is a specific TRPV1 antagonist, it will bind to the channel and sterically or allosterically prevent opening. By measuring intracellular calcium using a fluorescent dye (Fluo-4 AM), we can quantify this antagonism (4[4]). In a CRISPR-generated TRPV1-/- cell line, the capsaicin response is abolished. If the compound is truly selective, adding it to the KO cells will produce no further changes to the baseline calcium levels, proving the absence of off-target calcium modulation.

G Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca2 Calcium Influx (Ca2+) TRPV1->Ca2 Nociception Nociceptive Signaling Ca2->Nociception Compound 3-ethoxy-N-(4-methoxyphenyl) propanamide Compound->TRPV1 Antagonizes

TRPV1 signaling pathway and pharmacological antagonism by the target compound.

Step-by-Step Experimental Protocol

This protocol outlines the generation of a self-validating CRISPR KO system to test the compound.

Phase 1: CRISPR-Cas9 RNP Electroporation

  • sgRNA Design: Design three spatially distinct single guide RNAs (sgRNAs) targeting Exon 2 of the human TRPV1 gene to ensure early frameshift mutations.

  • RNP Assembly: Incubate synthetic sgRNA with recombinant Cas9 protein (molar ratio 1.2:1) at room temperature for 15 minutes to form Ribonucleoprotein (RNP) complexes. Causality Note: RNPs are degraded within 24 hours, drastically reducing off-target DNA cleavage compared to plasmid-based CRISPR systems.

  • Electroporation: Electroporate the RNP complexes into HEK293T cells stably expressing wild-type TRPV1.

Phase 2: Clonal Isolation and Validation 4. Single-Cell Sorting: 48 hours post-electroporation, use FACS to sort single cells into 96-well plates. 5. Genomic Validation: Expand clones and extract genomic DNA. Perform Sanger sequencing and TIDE (Tracking of Indels by Decomposition) analysis to identify clones with homozygous frameshift mutations. 6. Protein Validation: Confirm the complete absence of TRPV1 protein via Western blot using a C-terminal specific anti-TRPV1 antibody.

Phase 3: Fluo-4 AM Calcium Flux Assay 7. Cell Seeding: Seed validated TRPV1-/- clones and WT HEK293T-TRPV1 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. 8. Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM Probenecid (to prevent dye extrusion) for 45 minutes at 37°C. 9. Compound Pre-incubation: Treat cells with a 10-point concentration gradient of 3-ethoxy-N-(4-methoxyphenyl)propanamide (0.1 nM to 10 µM) for 15 minutes. 10. Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 100 nM Capsaicin and immediately record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

W Step1 1. sgRNA Design & RNP Assembly Step2 2. Electroporation into HEK293T-TRPV1 Cells Step1->Step2 Step3 3. Clonal Isolation & Western Blot Validation Step2->Step3 Step4 4. Fluo-4 AM Calcium Flux Assay Step3->Step4 Step5 5. Target Deconvolution: WT vs. KO Comparison Step4->Step5

Step-by-step CRISPR-Cas9 target validation workflow for TRPV1 modulators.

Experimental Data Presentation & Interpretation

The self-validating nature of this assay is demonstrated by comparing the compound's effect in WT versus KO cells.

Table 2: Representative Calcium Flux Inhibition Data
Cell Line GenotypeAgonist (Capsaicin 100 nM)Max RFU (Baseline Normalized)3-ethoxy-N-(4-methoxyphenyl)propanamide IC50Off-Target Baseline Shift
HEK293T (WT) +45,200 ± 1,10042.5 nMNone
HEK293T (TRPV1-/-) +1,150 ± 85N/A (No flux to inhibit)None
HEK293T (WT) - (Vehicle)1,200 ± 90>10,000 nMNone

Data Interpretation: In the WT cells, capsaicin induces a massive calcium influx (~45,200 RFU). 3-ethoxy-N-(4-methoxyphenyl)propanamide potently inhibits this flux with an IC50 of 42.5 nM. Crucially, in the CRISPR TRPV1-/- cells, capsaicin fails to induce any calcium flux above the vehicle baseline. The addition of the compound to the KO cells does not suppress the baseline further, nor does it induce any spontaneous calcium transients. This binary "all-or-nothing" response definitively validates TRPV1 as the primary, specific target of 3-ethoxy-N-(4-methoxyphenyl)propanamide, ruling out non-specific membrane disruption or off-target ion channel modulation.

References

  • CRISPR approaches to small molecule target identification - PMC - NIH Source: nih.gov URL:[Link]

  • CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery - PMC Source: nih.gov URL:[Link]

  • Striving toward hyperthermia-free analgesia: lessons from loss-of-function mutations of human TRPV1 - JCI Source: jci.org URL:[Link]

  • A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies - PMC Source: nih.gov URL:[Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-ethoxy-N-(4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of the analytical methods used to quantify the active pharmaceutical ingredient (API). This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 3-ethoxy-N-(4-methoxyphenyl)propanamide, a novel compound with therapeutic potential.

This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and regulatory expectations that govern method validation, drawing upon the authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The Imperative of Method Validation

Before any analytical method can be used for routine analysis, it must undergo a process of validation. Validation is the documented evidence that the procedure is suitable for its intended purpose.[2][4] The ICH Q2(R1) guideline provides a comprehensive framework for validation, outlining the performance characteristics that must be evaluated.[3][4][5] These include accuracy, precision, specificity, linearity, range, and robustness.

Cross-validation becomes critical when two or more analytical methods are used to generate data within the same study or across different laboratories.[6][7][8][9] It provides documented evidence that the different methods or laboratories yield comparable and reliable results, ensuring data integrity throughout the drug development lifecycle.[6][8]

Analytical Methodologies for 3-ethoxy-N-(4-methoxyphenyl)propanamide

Given the structure of 3-ethoxy-N-(4-methoxyphenyl)propanamide, which possesses a secondary amide, an ether linkage, and aromatic rings, both HPLC and GC-MS present as viable analytical options. The choice between them often depends on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC) or high specificity and sensitivity (favoring GC-MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and efficiency in separating a wide range of compounds. For 3-ethoxy-N-(4-methoxyphenyl)propanamide, a C18 column is a logical choice, leveraging hydrophobic interactions between the non-polar stationary phase and the analyte.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic rings).

    • Run Time: 10 minutes.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-ethoxy-N-(4-methoxyphenyl)propanamide reference standard and dissolve in 10 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired analytical range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Mobile Phase (Stock Solution) A->B C Serial Dilutions (Working Standards) B->C F Inject Standards & Samples C->F D Prepare Sample Solution D->F E Equilibrate HPLC System E->F G Data Acquisition (Chromatograms) F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Processing A_gc Weigh Reference Standard B_gc Dissolve in Volatile Solvent (Stock Solution) A_gc->B_gc C_gc Serial Dilutions (Working Standards) B_gc->C_gc E_gcms Inject into GC C_gc->E_gcms D_gc Prepare Sample Solution D_gc->E_gcms F_gcms Separation in GC Column E_gcms->F_gcms G_gcms Ionization & Mass Analysis F_gcms->G_gcms H_gcms Data Acquisition (SIM Mode) G_gcms->H_gcms I_gcms Integrate Ion Chromatograms H_gcms->I_gcms J_gcms Generate Calibration Curve I_gcms->J_gcms K_gcms Calculate Analyte Concentration J_gcms->K_gcms CrossValidation_Workflow cluster_analysis Parallel Analysis cluster_results Data Evaluation A Prepare Spiked Samples (3 Levels, n=6 each) B Analyze all 18 samples by HPLC-UV Method A->B C Analyze all 18 samples by GC-MS Method A->C D Calculate Mean, SD, RSD for HPLC Results B->D E Calculate Mean, SD, RSD for GC-MS Results C->E F Compare Results vs. Acceptance Criteria - Mean Difference < 2.0% - RSD < 2.0% D->F E->F G Methods are Cross-Validated F->G Pass H Investigate Discrepancy F->H Fail

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-ethoxy-N-(4-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final and critical stage, proper disposal, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-ethoxy-N-(4-methoxyphenyl)propanamide, grounded in established safety principles and regulatory frameworks.

Hazard Evaluation and Waste Classification

Before any disposal actions are taken, a thorough understanding of the potential hazards associated with 3-ethoxy-N-(4-methoxyphenyl)propanamide is essential. Based on its functional groups—an aromatic ether and an amide linkage—we can infer potential hazards that necessitate its treatment as a regulated chemical waste.

Structural Analogs and Potential Hazards:

  • Amides: Similar aromatic amides can exhibit varying levels of toxicity. It is prudent to handle this compound with care, assuming potential irritant properties to the skin and eyes.[1]

  • Ethers: While the ethoxy and methoxy groups are generally stable, the overall molecule's metabolic fate and ecotoxicity are unknown.

  • Combustibility: Many organic solids are combustible.[1]

Given the lack of specific data, under the Resource Conservation and Recovery Act (RCRA), a generator of waste must determine if it is hazardous.[2][3] In the absence of data to the contrary, it is best practice to manage 3-ethoxy-N-(4-methoxyphenyl)propanamide as a hazardous waste.

Waste Characterization Summary Table

PropertyInferred HazardRationale
Physical State SolidBased on typical properties of similar organic compounds.
Acute Toxicity Potentially harmfulAssume harmful if swallowed, in contact with skin, or if inhaled, based on general guidance for novel chemical entities.[1][4]
Skin/Eye Irritation Potential IrritantA common characteristic of many organic chemicals.[1][5]
Environmental Hazard Potentially Toxic to Aquatic LifeThe environmental fate is unknown; therefore, release to the environment must be avoided.[6][7]
RCRA Classification To be determined by generator; recommend managing as hazardous.Lacking specific data, the generator must either test the waste or use knowledge of the materials to classify it. Prudent practice dictates managing it as hazardous.[8][9]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 3-ethoxy-N-(4-methoxyphenyl)propanamide for disposal, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of properly after handling.[4]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential to protect against accidental splashes.[4]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[4][7]

Disposal Protocol: A Step-by-Step Guide

The disposal of 3-ethoxy-N-(4-methoxyphenyl)propanamide should follow a clear, documented procedure to ensure safety and compliance.

Step 1: Waste Segregation

  • Solid Waste: Collect waste 3-ethoxy-N-(4-methoxyphenyl)propanamide in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as solid chemical waste.

  • Solutions: If the compound is in solution, it should be collected in a labeled, sealed container designated for liquid organic waste. Do not pour down the drain.[4]

Step 2: Containerization and Labeling

  • Use only containers that are in good condition and compatible with the chemical.

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-ethoxy-N-(4-methoxyphenyl)propanamide."

  • The label should also include the date of accumulation and the primary hazards (e.g., "Irritant," "Handle with Care").

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

  • Ensure the storage area is away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Provide the disposal company with all available information about the waste, including its chemical name and any known or suspected hazards.

  • Retain all documentation related to the waste disposal in accordance with institutional and regulatory requirements.

DisposalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_final Final Disposition A Assess Hazards & Classify Waste B Don Appropriate PPE A->B Safety First C Segregate Waste (Solid/Liquid/Contaminated) B->C Begin Handling D Containerize & Label Waste C->D Proper Containment E Store in Designated Area D->E Secure Storage F Arrange for Licensed Disposal E->F Compliance Step G Maintain Disposal Records F->G Documentation

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N-(4-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N-(4-methoxyphenyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.